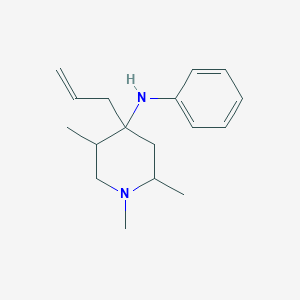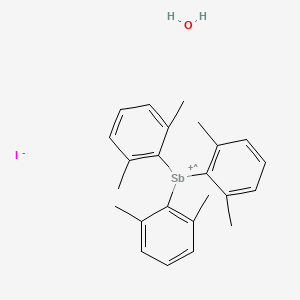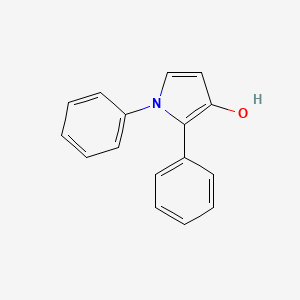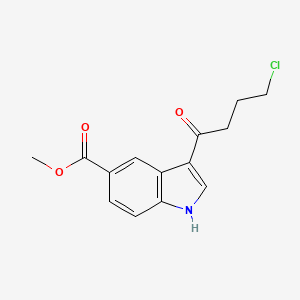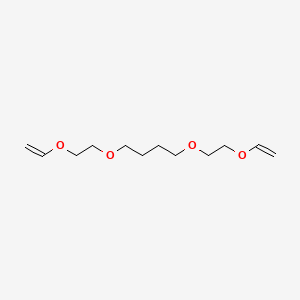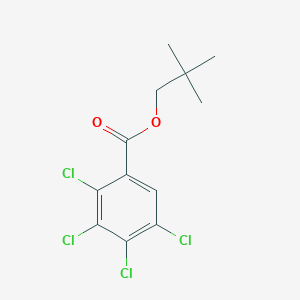![molecular formula C18H20O2 B14295835 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene CAS No. 113312-83-7](/img/structure/B14295835.png)
1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene is an organic compound that features a phenoxybenzene core with a 3-methylbut-2-en-1-yl group attached via an oxygen bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene typically involves the alkylation of a phenoxybenzene derivative with a 3-methylbut-2-en-1-yl halide. The reaction is usually carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as column chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the 3-methylbut-2-en-1-yl group to single bonds.
Substitution: The phenoxybenzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of fragrances and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to observed biological effects.
Comparación Con Compuestos Similares
1-Allyl-4-[(3-methyl-2-buten-1-yl)oxy]benzene: This compound has a similar structure but with an allyl group instead of a phenoxy group.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Another structurally related compound with potential biological activities.
Uniqueness: 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene is unique due to its specific substitution pattern and the presence of both phenoxy and 3-methylbut-2-en-1-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
113312-83-7 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
1-(3-methylbut-2-enoxymethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C18H20O2/c1-15(2)11-12-19-14-16-7-6-10-18(13-16)20-17-8-4-3-5-9-17/h3-11,13H,12,14H2,1-2H3 |
Clave InChI |
DBBDWPYZPGRKEE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOCC1=CC(=CC=C1)OC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


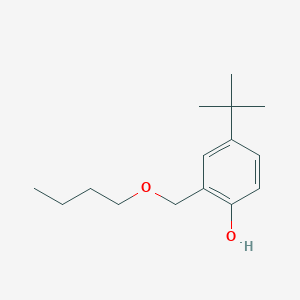
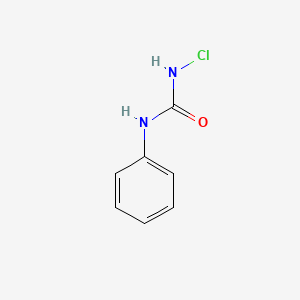

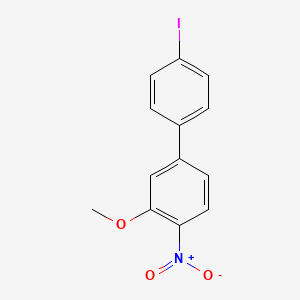
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
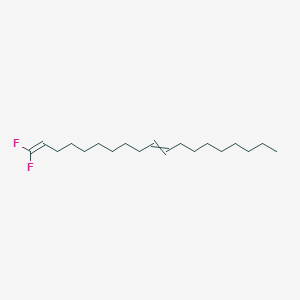
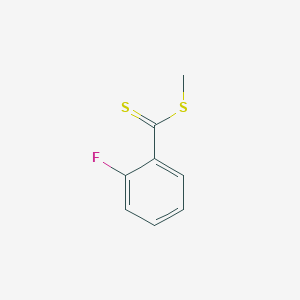
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
